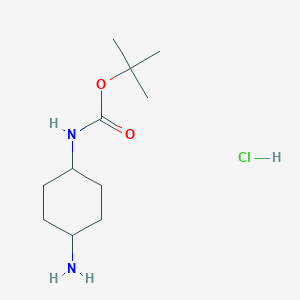

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZHXKUCQETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373209 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-43-3 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-N-Boc-1,4-cyclohexanediamine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Intermediate

Trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal chemical intermediate extensively utilized in organic synthesis, particularly within the realms of pharmaceutical development and medicinal chemistry. Its unique structural features, including a Boc-protected amine and a cyclohexane scaffold, render it a valuable building block for the synthesis of complex molecules with specific stereochemistry.[1] The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its application in a variety of chemical reactions.[1]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 946002-43-3 | [1] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White solid | [2] |

| Storage | Room temperature | [1] |

Applications in Drug Discovery and Organic Synthesis

The utility of trans-N-Boc-1,4-cyclohexanediamine and its hydrochloride salt spans various stages of drug discovery and development, from initial ligand design to the synthesis of complex bioactive molecules.

Key Application Areas:

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structure is particularly amenable to the creation of complex molecules targeting specific biological pathways.[2]

-

Peptide Synthesis: The Boc-protected amine allows for controlled, stepwise addition to peptide chains, making it a valuable component in the synthesis of peptidomimetics and novel peptide-based drugs.[1][3]

-

Ligand Development: Researchers employ this compound in the design of ligands for metal catalysts, which can improve the efficiency and selectivity of organic reactions.[2] It has also been explored in the development of ligands for biological targets, such as V1A receptor antagonists.[3][4][5]

-

Macrocycle Synthesis: The cyclic nature and functional groups of this diamine make it a suitable precursor for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science.[3]

-

Chiral Building Block: Its ability to act as a chiral building block is critical in asymmetric synthesis, enabling the creation of compounds with specific stereochemistry, a crucial aspect of modern drug design.[2]

Experimental Protocols: Synthesis of the Free Base

The following is a detailed experimental protocol for the synthesis of the free base, trans-N-Boc-1,4-cyclohexanediamine, which is the direct precursor to the hydrochloride salt. This procedure is a common method for the selective protection of one amine group in a symmetrical diamine.

Reaction: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate

Materials:

-

(1r,4r)-cyclohexane-1,4-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulphate

-

Thin Layer Chromatography (TLC) plate (Silica gel, MeOH/DCM 5:95)

-

Ninhydrin stain

Procedure:

-

A solution of (1r,4r)-cyclohexane-1,4-diamine (2 g, 17.54 mmol) in methanol (50 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.[6]

-

To this stirred solution, di-tert-butyl dicarbonate (1.1 mL, 4.91 mmol) is added.[6]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.[6]

-

The progress of the reaction is monitored by TLC using a mobile phase of 5:95 methanol/dichloromethane. The product spot can be visualized with ninhydrin stain.[6]

-

Upon completion of the reaction, the solvent is removed under reduced pressure (volatiles were evaporated).[5][6]

-

The resulting residue is diluted with water and extracted with ethyl acetate (2 x 100 mL).[6]

-

The combined organic layers are washed with a brine solution (50 mL), dried over anhydrous sodium sulphate, and then concentrated under reduced pressure to yield the final product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.[6]

Expected Yield: Approximately 86%.[6]

Visualizing Synthetic and Logical Relationships

Diagram 1: Synthetic Pathway for trans-N-Boc-1,4-cyclohexanediamine

Caption: Synthetic route for the Boc-protection of trans-1,4-diaminocyclohexane.

Diagram 2: Application Workflow in Drug Development

Caption: Workflow illustrating the use of the title compound in drug development.

Safety and Handling

While specific safety data for the hydrochloride salt is not detailed in the provided results, the safety information for the parent compound, trans-1,4-cyclohexanediamine, is relevant and should be considered. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8][9][10]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[11]

-

Store in a cool, dry place in a tightly sealed container. The hydrochloride salt is generally stored at room temperature.[1]

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the specific material safety data sheet (MSDS) provided by the supplier is highly recommended.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy trans-N-Boc-1,4-cyclohexanediamine | 195314-59-1 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. trans-1,4-Cyclohexanediamine | 2615-25-0 | TCI AMERICA [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: trans-N-Boc-1,4-cyclohexanediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its rigid cyclohexane core imparts a defined three-dimensional geometry, while the orthogonally protected diamine functionalities allow for selective chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups enables regioselective reactions, making it an ideal intermediate for the synthesis of complex molecules with specific stereochemistry. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various synthetic transformations.[1][2] This guide provides a comprehensive overview of its structure, properties, and key experimental applications.

Structure and Properties

The chemical structure of this compound consists of a cyclohexane ring with two amino groups in a trans configuration at the 1 and 4 positions. One amine is protected with a Boc group, and the other is protonated as a hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while data for the hydrochloride salt is provided where available, some properties are reported for the corresponding free base (trans-N-Boc-1,4-cyclohexanediamine).

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate hydrochloride | N/A |

| CAS Number | 946002-43-3 | [1] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1][2] |

| Molecular Weight | 250.77 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | Data not available for hydrochloride salt. Free base: Not specified. | [4] |

| Boiling Point (Predicted) | 322.1 ± 31.0 °C at 760 mmHg (for free base) | [4][5] |

| Solubility | Hydrochloride form enhances solubility.[1][2] Slightly soluble in water (for free base).[5] | N/A |

| pKa (Predicted) | 12.44 ± 0.40 (for free base) | [5] |

| Purity | Typically >95% | [1][4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While a complete set of spectra for the hydrochloride is not publicly available, data for the free base provides a close reference.

¹H NMR (400 MHz, CDCl₃) of trans-N-Boc-1,4-cyclohexanediamine (Free Base): [6]

-

δ 4.35 (brs, 1H)

-

δ 3.39 (brs, 1H)

-

δ 2.67-2.62 (m, 1H)

Note: The spectrum of the hydrochloride salt would likely show shifts in the signals corresponding to the protons near the amino groups due to the presence of the positive charge.

Synthesis and Reactions

This compound is typically synthesized from its parent diamine. Its subsequent use in synthesis primarily involves reactions at the free amino group or deprotection of the Boc-protected amine.

Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (3.6 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.[6]

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in MeOH.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

-

Work-up:

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) (Mobile phase: 5:95 MeOH/DCM).[6]

-

Once complete, evaporate the volatiles under reduced pressure.[6]

-

Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).[6]

-

Wash the combined organic layers with brine solution (50 mL).[6]

-

Dry the organic layer over sodium sulphate and concentrate to afford the product.[6]

-

-

Yield: Approximately 86%.[6]

Logical Workflow for Synthesis:

Boc Deprotection

The removal of the Boc protecting group is a common subsequent step, typically achieved under acidic conditions to liberate the free amine.

General Experimental Protocol (using HCl in Dioxane):

-

Reaction Setup: Dissolve the N-Boc protected amine in dioxane.[7]

-

Addition of Acid: Add a solution of 4M HCl in dioxane to the reaction mixture. The reaction is typically stirred at room temperature.[7][8]

-

Reaction Time: The reaction time can vary from 30 minutes to several hours, and progress should be monitored by TLC or LC-MS.[8]

-

Work-up:

Logical Workflow for Boc Deprotection:

Amide Coupling

The free amino group of this compound is readily available for nucleophilic attack, making it a suitable partner in amide bond formation with carboxylic acids, often facilitated by coupling agents like EDC.

General Experimental Protocol (EDC Coupling):

-

Activation of Carboxylic Acid: In a suitable solvent (e.g., DMF or DCM), dissolve the carboxylic acid, EDC (1-1.5 eq), and optionally HOBt (1 eq). Stir the mixture at 0 °C for a short period to form the active ester.

-

Amine Addition: Add the this compound and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up:

-

The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove the coupling byproducts and unreacted starting materials.

-

The organic layer is then dried and concentrated.

-

The crude product can be purified by column chromatography.

-

Applications in Drug Development

trans-N-Boc-1,4-cyclohexanediamine is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is crucial for achieving specific interactions with biological targets. One notable application is in the preparation of selective V1A receptor antagonists.[9]

V1A Receptor Signaling Pathway

The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in regulating blood pressure and social behavior.[1][10] Antagonists of this receptor are investigated for various therapeutic applications. The signaling cascade initiated by the activation of the V1A receptor is outlined below.

Safety and Handling

-

Hazards: The parent diamine is harmful if swallowed and causes severe skin burns and eye damage.[11] The N-Boc protected form is generally less hazardous, but appropriate personal protective equipment should always be used.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place, typically at room temperature, under an inert atmosphere.[1][2]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the development of new therapeutics. Its well-defined stereochemistry and the presence of an orthogonally protected diamine system provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthetic accessibility, and reactivity is crucial for its effective application in research and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE CAS#: 177906-48-8 [amp.chemicalbook.com]

- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor

Disclaimer: The CAS number 946002-43-3 provided in the topic query corresponds to trans-N-Boc-1,4-cyclohexanediamine hydrochloride, a chemical intermediate.[1][2][3] This guide focuses on Dabrafenib (GSK2118436), a potent BRAF inhibitor, which is likely the intended subject of interest for an audience of researchers and drug development professionals.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutation.[4] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation.[5][6] Consequently, Dabrafenib is a cornerstone in the treatment of BRAF V600-mutant cancers, most notably metastatic melanoma.[4][7] This technical guide provides a comprehensive overview of Dabrafenib's chemical properties, synthesis, mechanism of action, and key experimental data.

Chemical Information

Dabrafenib is available as a free base or as a mesylate salt. The following table summarizes its key chemical properties.

| Property | Value |

| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| Synonyms | GSK2118436, Tafinlar |

| CAS Number | 1195765-45-7 (free base), 1195768-06-9 (mesylate) |

| Molecular Formula | C23H20F3N5O2S2 |

| Molecular Weight | 519.56 g/mol (free base)[8][9], 615.68 g/mol (mesylate)[10] |

| Appearance | Solid |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL |

Synthesis

The synthesis of Dabrafenib has been described in several publications and patents.[11][12] A common route involves a multi-step process culminating in the formation of the thiazole and pyrimidine rings and subsequent sulfonamidation.

Experimental Protocol: Exemplary Synthesis Route

A generalized synthetic scheme is presented below. For detailed, step-by-step protocols, please refer to the cited literature.[11][12][13]

-

Synthesis of the thiazole core: This typically involves the reaction of a substituted thioamide with an alpha-haloketone.

-

Introduction of the pyrimidine ring: The thiazole intermediate is then coupled with a pyrimidine derivative, often through a Suzuki or Stille coupling reaction.

-

Sulfonamidation: The final step involves the reaction of the aminophenyl-thiazole-pyrimidine intermediate with 2,6-difluorobenzenesulfonyl chloride to yield Dabrafenib.

Mechanism of Action and Signaling Pathway

Dabrafenib selectively inhibits the kinase activity of mutant B-Raf, thereby interrupting the aberrant MAPK/ERK signaling cascade.[5] In cells with the BRAF V600E mutation, the B-Raf protein is constitutively active, leading to downstream phosphorylation and activation of MEK and subsequently ERK.[5][6] Activated ERK then translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.[6] By binding to the ATP-binding site of mutant B-Raf, Dabrafenib prevents the phosphorylation of MEK, leading to a reduction in ERK phosphorylation, cell cycle arrest at the G1 phase, and ultimately apoptosis in cancer cells.[5][6][8]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Quantitative Data

The biological activity of Dabrafenib has been extensively characterized through various in vitro and in vivo studies.

In Vitro Kinase and Cell Proliferation Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) |

| BRAF V600E | Cell-free kinase assay | 0.7[8] |

| Wild-type BRAF | Cell-free kinase assay | 0.64 |

| c-RAF | Cell-free kinase assay | 5 |

| SKMEL28 (BRAF V600E) | Cell proliferation | 3[14] |

| A375P F11 (BRAF V600E) | Cell proliferation | 8[14] |

| Colo205 (BRAF V600E) | Cell proliferation | 7[14] |

| HFF (wild-type BRAF) | Cell proliferation | 3000[14] |

In Vivo Efficacy

Dabrafenib has demonstrated significant anti-tumor activity in xenograft models of human melanoma. In an A375P mouse xenograft model, oral administration of Dabrafenib at doses ranging from 3 to 100 mg/kg resulted in tumor growth inhibition.[15]

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through a radiometric or fluorescence-based assay.

-

Reagents: Recombinant human BRAF V600E, MEK1 (substrate), ATP (with a radiolabel such as ³³P-γ-ATP or a fluorescent analog), assay buffer.

-

Procedure:

-

A dilution series of Dabrafenib is prepared.

-

The kinase, substrate, and Dabrafenib are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiometric assays or fluorescence polarization for fluorescence-based assays).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Dabrafenib, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of Dabrafenib on the proliferation of cancer cell lines is typically assessed using assays that measure metabolic activity or DNA synthesis.

-

Cell Culture: BRAF V600E mutant cell lines (e.g., A375, SKMEL28) and wild-type BRAF cell lines (as a control) are cultured under standard conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A dilution series of Dabrafenib is added to the wells.

-

The plates are incubated for a period of 72 hours.

-

A reagent such as MTT, MTS, or resazurin is added to the wells, which is converted to a colored or fluorescent product by metabolically active cells.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of viable cells is calculated for each concentration of Dabrafenib, and the IC50 value is determined.

Western Blot for ERK Phosphorylation

This assay is used to confirm the mechanism of action of Dabrafenib by measuring the phosphorylation status of ERK.

-

Cell Treatment and Lysis: Cells are treated with Dabrafenib for a specified time, then washed and lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

-

Data Analysis: The band intensities for p-ERK and t-ERK are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the effect of Dabrafenib on ERK phosphorylation.

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

References

- 1. 946002-43-3 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CasNo.946002-43-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. medkoo.com [medkoo.com]

- 12. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 13. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 14. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

The Strategic Role of the Boc Protecting Group in Diamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, diamines are fundamental building blocks. Their bifunctional nature, however, presents a significant challenge: the selective functionalization of one amino group in the presence of another. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool for overcoming this challenge. Its widespread adoption is attributable to its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, and its facile, selective removal under mild acidic conditions.[1][2][3] This orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, is a cornerstone of complex, multi-step synthetic strategies.[1][4][5]

This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in diamine synthesis. It will delve into the mechanisms of protection and deprotection, present quantitative data on various synthetic methodologies, and provide detailed experimental protocols for key transformations. Furthermore, this guide will illustrate the application of Boc-protected diamines in complex synthetic workflows, such as in the synthesis of the anticancer drug Ibrutinib, through clear, visual diagrams.

Core Principles of Boc Protection in Diamine Synthesis

The primary objective of employing the Boc group in diamine synthesis is to achieve selective monofunctionalization. By temporarily masking one amine as a carbamate, its nucleophilicity is significantly diminished, allowing for selective reaction at the unprotected amine.[3] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt to yield the Boc-protected amine, tert-butanol, and carbon dioxide.[6][7][8]

Mechanism of Boc Deprotection

The acid-lability of the Boc group is its defining characteristic.[1][4] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine.[6][8]

Quantitative Data on Mono-Boc Protection of Diamines

The efficiency of selective mono-Boc protection is highly dependent on the reaction conditions and the structure of the diamine. Several methods have been developed to maximize the yield of the desired mono-protected product while minimizing the formation of the di-protected byproduct. A common strategy involves the in situ formation of the diamine monohydrochloride salt, which deactivates one amino group, allowing the other to be selectively protected.[7][11]

Below is a summary of reported yields for the mono-Boc protection of various symmetrical and unsymmetrical diamines.

| Diamine | Reagents and Conditions | Yield (%) | Reference(s) |

| Ethylenediamine | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 87 | [11] |

| 1,3-Diaminopropane | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 75 | [11] |

| 1,4-Diaminobutane | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 65 | [11] |

| 1,6-Hexanediamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 42 | [5][9] |

| 1,8-Diaminooctane | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 48 | [5][9] |

| (1R,2R)-Cyclohexane-1,2-diamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 66 | [5][12] |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 45 | [5][12] |

| N-Isopropylethylenediamine | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 95 | [1][2][7] |

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,6-Hexanediamine

This protocol is adapted from a general method for the selective mono-Boc protection of diamines using in situ generation of HCl from chlorotrimethylsilane.[5][9]

Materials:

-

1,6-Hexanediamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

To a round-bottom flask containing anhydrous methanol (approx. 1 M solution of the diamine) cooled to 0 °C, add 1,6-hexanediamine (1.0 eq).

-

With vigorous stirring, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride may form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (e.g., 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Basify the aqueous layer to pH > 12 with 2N NaOH solution.

-

Extract the product with dichloromethane (3 x volumes of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1,6-hexanediamine.

Characterization Data for N-Boc-1,6-hexanediamine:

-

¹H NMR (CDCl₃): δ 4.60 (brs, 1H, NH), 3.08 (q, J = 6.8 Hz, 2H), 2.68 (t, J = 6.8 Hz, 2H), 1.48 (m, 4H), 1.44 (s, 9H), 1.34 (m, 4H).

-

¹³C NMR (CDCl₃): δ 156.1, 79.0, 41.8, 40.4, 33.4, 30.1, 28.5, 26.6, 26.5.[9]

Protocol 2: Boc Deprotection of N-Boc-1,6-hexanediamine

This protocol describes a standard procedure for the acidic removal of the Boc group.

Materials:

-

N-Boc-1,6-hexanediamine

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve N-Boc-1,6-hexanediamine (1.0 eq) in dichloromethane (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1,6-hexanediamine.

Protocol 3: Orthogonal Protection of 1,6-Hexanediamine with Boc and Cbz

This protocol outlines a two-step procedure for the synthesis of N-Boc-N'-Cbz-1,6-hexanediamine, a versatile intermediate for asymmetric synthesis.

Step 1: Mono-Boc protection of 1,6-hexanediamine

-

Follow Protocol 1 to synthesize N-Boc-1,6-hexanediamine.

Step 2: Cbz protection of N-Boc-1,6-hexanediamine Materials:

-

N-Boc-1,6-hexanediamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Benzyl chloroformate (Cbz-Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve N-Boc-1,6-hexanediamine (1.0 eq) in DCM.

-

Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N'-Cbz-1,6-hexanediamine.

Visualization of Synthetic Pathways

Logical Workflow for Diamine Functionalization

The mono-Boc protection of a diamine is a critical first step in many synthetic sequences, enabling the divergent synthesis of a wide array of functionalized molecules. A common application is the synthesis of unsymmetrical ureas, which are important pharmacophores.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 3. bioorg.org [bioorg.org]

- 4. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. rsc.org [rsc.org]

- 9. redalyc.org [redalyc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of trans-N-Boc-1,4-cyclohexanediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes data for the corresponding free base, trans-N-Boc-1,4-cyclohexanediamine, for reference.

Core Physical Properties

The hydrochloride form of trans-N-Boc-1,4-cyclohexanediamine enhances its stability and solubility, making it a valuable reagent in various chemical transformations.[1] While specific experimentally determined physical properties for the hydrochloride salt are not widely published, the following table summarizes the available information for both the hydrochloride salt and its free base.

| Property | This compound | trans-N-Boc-1,4-cyclohexanediamine (Free Base) |

| CAS Number | 946002-43-3 | 177906-48-8 |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 250.77 g/mol [1] | 214.31 g/mol [2] |

| Appearance | White Solid[3] | White Solid[3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 322.1 ± 31.0 °C (Predicted)[4] |

| Solubility | Enhanced solubility[1] | Slightly soluble in water[4] |

| Storage | Room temperature[1] or refrigerated in closed vessels | 0-8 °C[3] or refrigerated |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for ensuring accuracy and reproducibility. The following are standard methodologies that can be applied to characterize this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration measurement

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The vial is securely capped.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, the agitation is stopped, and the vials are allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Synthesis and Quality Control Workflow

The following diagram illustrates a general workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine and its subsequent conversion to the hydrochloride salt, followed by quality control analysis.

Caption: Synthesis and Quality Control Workflow.

References

Technical Guide: Physicochemical Properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for trans-N-Boc-1,4-cyclohexanediamine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed methodologies for solubility determination and a comprehensive synthesis workflow for the parent compound, empowering researchers to generate this data in-house.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in scientific literature. However, based on its chemical structure and general principles of organic chemistry, a qualitative assessment can be made.

The parent compound, trans-N-Boc-1,4-cyclohexanediamine, is reported to be slightly soluble in water. The hydrochloride salt form is expected to exhibit significantly enhanced aqueous solubility. This is because the protonation of the free amine group by hydrochloric acid results in a charged species, which is more readily solvated by polar solvents like water. The hydrochloride form is often utilized in pharmaceutical development to improve the dissolution and bioavailability of amine-containing active pharmaceutical ingredients.[1]

Expected Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is anticipated to have good solubility in lower alcohols due to the presence of the polar ammonium and carbamate groups, which can participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also expected in polar aprotic solvents, which can effectively solvate the charged ammonium group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the high polarity of the hydrochloride salt.

A summary of the expected qualitative solubility is presented in the table below. Researchers are encouraged to use the experimental protocols provided in the subsequent sections to determine quantitative values.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF | High |

| Nonpolar | Hexane, Toluene | Low |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of achieving a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Stock Solutions (for HPLC calibration):

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted supernatant samples, along with the calibration standards, using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or other detector response) against the concentration of the standards.

-

Determine the concentration of the compound in the diluted supernatant samples from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Diagram 1: Workflow for Solubility Determination (Within 100 characters)

Synthesis of trans-N-Boc-1,4-cyclohexanediamine

The hydrochloride salt is typically prepared from the free base, trans-N-Boc-1,4-cyclohexanediamine. The synthesis of this parent compound is a key procedure for researchers in this field. A common method involves the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine.

Experimental Protocol for Boc Protection

This protocol describes the mono-Boc protection of trans-1,4-cyclohexanediamine.[2]

-

Reaction Setup:

-

Dissolve trans-1,4-cyclohexanediamine in a suitable solvent, such as methanol, in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Protecting Group:

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the cooled diamine solution with stirring. The molar ratio of (Boc)₂O to the diamine should be carefully controlled to favor mono-protection.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 16-24 hours).

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

-

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine.

Diagram 2: Synthesis Workflow (Within 100 characters)

This technical guide provides a framework for understanding and determining the solubility of this compound. By following the detailed experimental protocols, researchers can generate the specific quantitative data required for their drug development and scientific research endeavors.

References

In-Depth Technical Guide on the Safety and Handling of trans-N-Boc-1,4-cyclohexanediamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trans-N-Boc-1,4-cyclohexanediamine hydrochloride (CAS No. 946002-43-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks during research and development activities.

Chemical and Physical Properties

trans-N-Boc-1,4-cyclohexanediamine HCl is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. The hydrochloride salt form generally enhances stability and solubility.[1]

| Property | Value | Reference |

| CAS Number | 946002-43-3 | [1] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Appearance | White to off-white solid or powder | |

| Solubility | Slightly soluble in water. | [2] |

| Storage Temperature | Room temperature, though refrigeration is also recommended. | [1][3] |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Reference |

| Acute Toxicity | Harmful if swallowed, by inhalation, or in contact with skin. | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [3] |

| Specific target organ toxicity, single exposure | May cause respiratory irritation. | [3] |

It is crucial to distinguish the safety profile of the Boc-protected compound from its precursor, trans-1,4-diaminocyclohexane, which is corrosive and causes severe skin burns and eye damage.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear tightly fitting safety goggles with side shields.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3]

Handling Procedures

-

Handle only in a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.[3]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is at room temperature or refrigerated.[1][3]

-

Store away from oxidizing agents.[3]

Experimental Protocols

General Laboratory Handling Protocol

This protocol outlines a general procedure for the safe handling of trans-N-Boc-1,4-cyclohexanediamine HCl in a laboratory setting.

Caption: General laboratory handling workflow for trans-N-Boc-1,4-cyclohexanediamine HCl.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Ensure adequate ventilation and evacuate unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.

-

Do not allow the material to enter drains or water courses.[3]

Caption: Emergency response decision tree for spills or exposure.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from administrative controls to personal protective measures.

References

Technical Guide to trans-N-Boc-1,4-cyclohexanediamine hydrochloride: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling protocols, and a detailed examination of the synthetic utility of trans-N-Boc-1,4-cyclohexanediamine hydrochloride. This valuable building block is frequently employed in the development of pharmaceuticals and other bioactive molecules. This guide is intended to equip researchers and drug development professionals with the critical information needed for its safe and effective use.

Chemical Identification and Properties

This compound is the hydrochloride salt of a mono-Boc-protected trans-1,4-cyclohexanediamine. The Boc protecting group allows for selective functionalization of the free amine, making it a versatile intermediate in multi-step organic synthesis. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents.[1]

| Property | Value | Source |

| Chemical Name | trans-N-tert-Butoxycarbonyl-1,4-cyclohexanediamine hydrochloride | N/A |

| CAS Number | 946002-43-3 | [1][2] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

Material Safety Data

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available. The safety profile is therefore extrapolated from the data for the free base (trans-N-Boc-1,4-cyclohexanediamine) and the parent compound (trans-1,4-cyclohexanediamine). The primary hazards are associated with its corrosive nature.

Hazard Identification

The GHS classifications for the closely related parent compound, trans-1,4-cyclohexanediamine, indicate that it is harmful if swallowed and causes severe skin burns and eye damage.[3][4]

Signal Word: Danger[3]

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Physical and Toxicological Properties (of Related Compounds)

The following data pertains to trans-1,4-cyclohexanediamine (CAS: 2615-25-0) and should be used as a reference for assessing the potential hazards of the title compound.

| Property | Value | Source |

| Melting Point | 68-72 °C | N/A |

| Boiling Point | 197 °C | N/A |

| Flash Point | 71 °C | N/A |

| LD50 (Oral, Rat) | No data available | N/A |

| LC50 (Inhalation) | No data available | N/A |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is at room temperature.[1]

-

Incompatible Materials: Strong oxidizing agents, acids.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Experimental Protocols

Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)

This protocol describes the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the stirred solution of the diamine.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-N-Boc-1,4-cyclohexanediamine as a solid.

Use in the Synthesis of V1A Receptor Antagonists

trans-N-Boc-1,4-cyclohexanediamine is a key intermediate in the synthesis of vasopressin V1A receptor antagonists, such as SRX246.[7][8][9] The following is a generalized workflow illustrating its application.

Caption: Synthetic workflow for a V1A receptor antagonist precursor.

General Protocol for Amide Coupling:

-

The Boc-protected amine of this compound is typically deprotected under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane) and then neutralized to yield the free amine.

-

The resulting mono-protected diamine is then coupled with a suitable N-protected amino acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Following the coupling reaction, the N-protecting group of the newly introduced amino acid is removed.

-

A second carboxylic acid moiety is then coupled to the newly freed amine to complete the core structure of the antagonist.

-

The final product is purified using techniques such as column chromatography or recrystallization.

Signaling Pathways and Applications

This compound serves as a crucial building block for molecules that target specific biological pathways. A notable application is in the synthesis of antagonists for the vasopressin V1A receptor.[7][10]

The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating social behaviors, anxiety, and stress responses.[11] Antagonists of this receptor, such as SRX246, are being investigated for the treatment of conditions like post-traumatic stress disorder (PTSD), anxiety, and intermittent explosive disorder.[8][9][11]

References

- 1. This compound [myskinrecipes.com]

- 2. 946002-43-3|this compound|BLD Pharm [bldpharm.com]

- 3. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE - Safety Data Sheet [chemicalbook.com]

- 6. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

- 7. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SRX246 - Wikipedia [en.wikipedia.org]

- 9. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ligands Using trans-N-Boc-1,4-cyclohexanediamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane scaffold with two amino groups in a trans configuration—one protected with a tert-butyloxycarbonyl (Boc) group and the other as a hydrochloride salt—allows for sequential and controlled functionalization. This differential protection is instrumental in the synthesis of complex molecules where the cyclohexane moiety serves as a rigid spacer or a key pharmacophoric element.

The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its handling and use in various reaction conditions.[1] A primary application for this intermediate is in the development of ligands for G-protein coupled receptors, notably as antagonists for the vasopressin V1A receptor, which is implicated in various physiological processes and represents a target for therapeutic intervention.[2]

These application notes provide detailed protocols for the synthesis of the free base from its hydrochloride salt, its subsequent use in amide coupling reactions, and the final deprotection step to reveal the second nucleophilic site for further chemical elaboration.

Experimental Workflows and Signaling Pathways

The strategic use of trans-N-Boc-1,4-cyclohexanediamine in ligand synthesis follows a logical workflow. The free primary amine is first coupled with a molecule of interest (e.g., a carboxylic acid). Subsequently, the Boc-protecting group is removed to allow for a second reaction at the other amino group. This stepwise approach is fundamental for constructing complex, bifunctional ligands.

Caption: General experimental workflow for ligand synthesis.

One of the key applications of ligands derived from this building block is the modulation of the Vasopressin V1A receptor. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand (vasopressin), activates the Gq/11 signaling pathway. This cascade leads to the activation of Phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Caption: V1A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)

This protocol describes the mono-Boc protection of trans-1,4-diaminocyclohexane. If starting from the hydrochloride salt of the mono-protected diamine, a simple neutralization with a base like aqueous sodium bicarbonate is sufficient to generate the free amine for subsequent reactions.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in methanol to the stirred diamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 5:95 MeOH/DCM with ninhydrin stain).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a solid.

Quantitative Data:

| Reagent | Molar Eq. (relative to (Boc)₂O) | Notes |

| trans-1,4-Diaminocyclohexane | 3.6 | Used in excess to favor mono-protection. |

| Di-tert-butyl dicarbonate | 1.0 | Limiting reagent. |

| Typical Yield | 86% | [1] |

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol provides a general method for coupling the free amine of trans-N-Boc-1,4-cyclohexanediamine with a carboxylic acid using a standard coupling reagent.

Materials:

-

trans-N-Boc-1,4-cyclohexanediamine

-

Carboxylic acid of interest

-

Coupling Reagent (e.g., HATU, HBTU, EDC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure (using HATU):

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of trans-N-Boc-1,4-cyclohexanediamine (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: Common Amide Coupling Conditions

| Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield |

| HATU | None | DIPEA | DMF | 1-4 h | High |

| HBTU | None | DIPEA | DMF | 2-6 h | High |

| EDC | HOBt | DIPEA/DMAP | DCM/DMF | 12-24 h | Good to High |

| Acyl Chloride | None | Pyridine/TEA | DCM | 1-16 h | Variable |

Protocol 3: Boc Deprotection of the Ligand Intermediate

This protocol describes the removal of the Boc protecting group to expose the second amine for further functionalization or to yield the final ligand.

Materials:

-

N-Boc protected ligand intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (for workup)

Procedure:

-

Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise (e.g., 20% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can often be used directly in the next step or can be neutralized by careful addition of a base (e.g., saturated aq. NaHCO₃) and extracted into an organic solvent.

Data Presentation: Common Boc Deprotection Methods

| Reagent | Solvent | Temperature | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-2 h | Volatile and easy to remove. |

| HCl (4M) | Dioxane / EtOAc | RT | 1-4 h | Product is the hydrochloride salt. |

| p-Toluenesulfonic acid (p-TsOH) | Neat (Ball Mill) | RT | ~10 min | Solvent-free, mechanochemical method. |

| Water | Water | 100 °C | ~12 min | "Green" catalyst-free method. |

References

Application Notes and Protocols for trans-N-Boc-1,4-cyclohexanediamine hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional linker employed in peptide synthesis and medicinal chemistry. Its rigid cyclohexane core provides conformational constraint, while the orthogonally protected diamine functionalities allow for the selective elaboration of peptide chains or the attachment of other molecular entities.[1] The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of one amine, enabling its use in standard Boc-based solid-phase peptide synthesis (SPPS) strategies. The hydrochloride salt form enhances the compound's stability and handling properties.

These application notes provide detailed protocols for the synthesis of the reagent, its incorporation into peptide chains on a solid support, and subsequent deprotection steps.

Synthesis of trans-N-Boc-1,4-cyclohexanediamine

The mono-Boc protected diamine can be synthesized from trans-1,4-diaminocyclohexane and di-tert-butyl dicarbonate (Boc)₂O. A common procedure involves the slow addition of (Boc)₂O to a solution of the diamine in methanol at 0°C, followed by stirring at room temperature.[2] This method aims for selective mono-protection.

Experimental Protocol: Synthesis of trans-N-Boc-1,4-cyclohexanediamine

-

Dissolve trans-1,4-diaminocyclohexane (3.6 equivalents) in methanol (MeOH) in a round-bottom flask.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in MeOH.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

| trans-1,4-Diaminocyclohexane | (Boc)₂O | Methanol | 16 hours | ~86% |

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in this context is as a linker or spacer to be incorporated into a growing peptide chain. This is typically performed on a solid support. The following protocols outline the general steps for coupling the diamine to a resin-bound peptide.

Pre-Coupling Neutralization

As the compound is a hydrochloride salt, the amine to be coupled must be neutralized to the free base prior to the coupling reaction. This is typically achieved by treating the compound with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or by performing an in-situ neutralization during the coupling step.

Protocol 1: Coupling to a Resin-Bound Peptide using HBTU/DIPEA

This protocol describes the coupling of trans-N-Boc-1,4-cyclohexanediamine to the N-terminus of a peptide chain attached to a solid support.

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).

-

Neutralization of Diamine: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt.

-

Activation: To the neutralized diamine solution, add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.95 equivalents) and an additional amount of DIPEA (4-6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated diamine solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

-

Washing: After complete coupling, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol (MeOH).

| Coupling Reagent | Base | Equivalents of Diamine | Activation Time | Coupling Time |

| HBTU | DIPEA | 2-3 | 1-2 min | 1-4 h |

Boc Deprotection

Once the trans-N-Boc-1,4-cyclohexanediamine is coupled to the peptide, the Boc group must be removed to expose the second primary amine for further elongation of the peptide chain or for the attachment of other molecules. This is achieved under acidic conditions, which is standard for Boc-SPPS.

Experimental Protocol: Boc Deprotection

-

Resin Swelling: Swell the resin-bound peptide-diamine-Boc in DCM.

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc-group byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by washing the resin with a solution of 5-10% DIPEA in DMF until the eluent is neutral.

-

Final Washing: Wash the resin with DMF and then DCM to prepare for the next coupling step.

| Deprotection Reagent | Time | Neutralization Reagent |

| 25-50% TFA in DCM | 20-30 min | 5-10% DIPEA in DMF |

Applications in Peptide Synthesis

The incorporation of this compound serves several purposes in peptide and drug development:

-